N-(2H-1,3-benzodioxol-5-yl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic acetamide derivative featuring a pyrido[2,3-d]pyrimidine-2,4-dione core substituted with ethoxy and methyl groups at positions 5, 1, and 6, respectively. Structural elucidation of such compounds often relies on crystallographic tools like SHELX, which has been pivotal in small-molecule refinement .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c1-4-28-17-11(2)8-21-18-16(17)19(26)24(20(27)23(18)3)9-15(25)22-12-5-6-13-14(7-12)30-10-29-13/h5-8H,4,9-10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGYLCKMYNXADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide (CAS No. 946223-26-3) is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 412.4 g/mol. The structure contains a benzodioxole moiety and a pyrido-pyrimidine core which are significant for its biological interactions.
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example, certain pyrido-pyrimidine derivatives demonstrated IC50 values in the low micromolar range against leukemia cells (0.3 to 1.2 µM) .
The mechanism through which this compound exerts its biological effects involves:
- Kinase Inhibition : Compounds within this class often inhibit key kinases involved in cancer progression. For instance, inhibitors targeting MEK1/2 pathways have shown efficacy in reducing tumor growth by inducing cell cycle arrest .
- Apoptosis Induction : Similar compounds have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against specific bacterial strains. The structure's ability to interact with bacterial enzymes may contribute to its efficacy as an anti-infective agent.
Data Table: Summary of Biological Activities
| Activity Type | Description | IC50/EC50 Values |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | 0.3 - 1.2 µM |
| Kinase Inhibition | Targeting MEK1/2 pathways | Not specified |
| Apoptosis Induction | Induction of programmed cell death | Not specified |
| Antimicrobial | Activity against specific bacterial strains | Not specified |
Study 1: Antitumor Efficacy
A study focusing on the antitumor effects of related compounds demonstrated that certain derivatives effectively inhibited cell growth in vitro and in vivo models. The results indicated a dose-dependent response with significant tumor regression observed at therapeutic doses.
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the activation of apoptotic pathways was associated with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrido/Pyrimidine-Based Acetamides
Key Observations :
- Core Modifications: Replacement of pyrido[2,3-d]pyrimidine with thieno[2,3-d]pyrimidine (as in ) increases lipophilicity but reduces hydrogen-bonding capacity.
Pharmacological Activity
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:
- Antibacterial Potential: Compounds like exhibit antibacterial activity via oxazolidinone-mediated inhibition of bacterial protein synthesis. The pyrido-pyrimidine dione core in the target compound may similarly target DNA gyrase or topoisomerase IV .
- Kinase Inhibition: Pyrido-pyrimidine derivatives are known kinase inhibitors; the ethoxy and methyl groups may fine-tune selectivity for specific isoforms .
Key Observations :
- The target compound likely employs carbodiimide-mediated amide coupling (e.g., EDC/HOBt), similar to , ensuring efficient bond formation under mild conditions.
- Compared to , the absence of transition-metal catalysts simplifies purification but may limit functional group tolerance.
Physical and Chemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The target compound’s predicted LogP (2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- The thieno-pyrimidine exhibits higher crystallinity (m.p. 190–191°C), likely due to planar aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
